
((6R)-6-Methylpiperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((6R)-6-Methylpiperidin-3-yl)methanol is a chiral compound with a piperidine ring substituted with a methyl group at the 6th position and a hydroxymethyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((6R)-6-Methylpiperidin-3-yl)methanol can be achieved through several methods. One notable method involves biocatalytic transamination followed by crystallization-induced dynamic resolution. This process starts with the reaction of methyl vinyl ketone and diethyl malonate, followed by a solvent-free Michael reaction and a practical biocatalytic transamination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale biocatalytic processes due to their efficiency and selectivity. The crystallization-induced dynamic resolution is particularly advantageous for obtaining high enantiomeric purity, which is crucial for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
((6R)-6-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like benzoyl chloride can be used for derivatization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((6R)-6-Methylpiperidin-3-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of biocatalysis. Its structure allows for the exploration of stereoselective processes .
Medicine
This compound is of interest in medicinal chemistry for the development of new drugs. It serves as a building block for the synthesis of potential therapeutic agents, including orexin receptor antagonists .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its efficient synthesis and high enantiomeric purity make it suitable for large-scale applications .
Mecanismo De Acción
The mechanism by which ((6R)-6-Methylpiperidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, in the context of orexin receptor antagonists, the compound binds to the orexin receptors, inhibiting their activity and thereby modulating physiological processes such as sleep and wakefulness .
Comparación Con Compuestos Similares
Similar Compounds
((2R,6R)-6-Methylmorpholin-2-yl)methanol: This compound has a similar structure but with a morpholine ring instead of a piperidine ring.
((3R,6R)-6-Methylpiperidin-3-yl)methanol hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
((6R)-6-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in different fields highlight its versatility and importance in scientific research and industry.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
[(6R)-6-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7?/m1/s1 |
Clave InChI |
FMYGWFUUVQICDN-ULUSZKPHSA-N |
SMILES isomérico |
C[C@@H]1CCC(CN1)CO |
SMILES canónico |
CC1CCC(CN1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


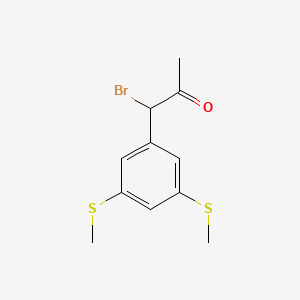

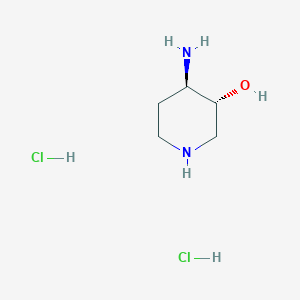
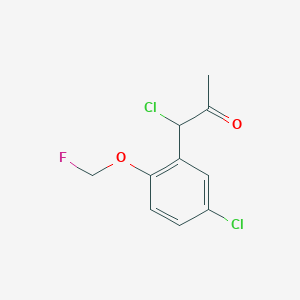

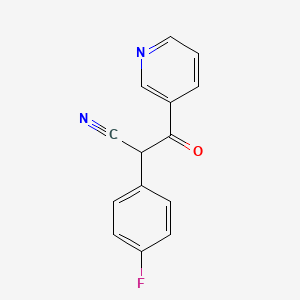
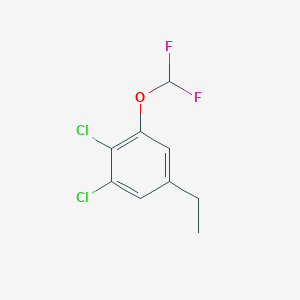
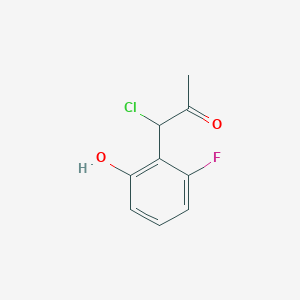
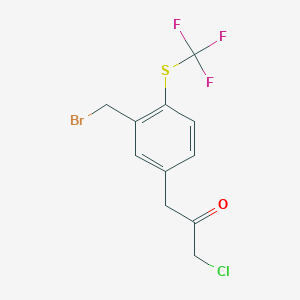
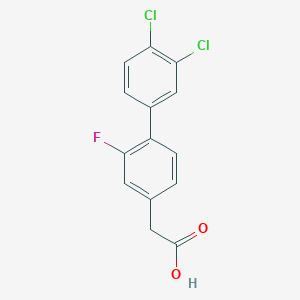

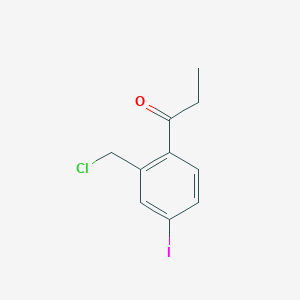
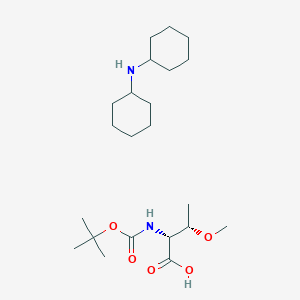
![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
